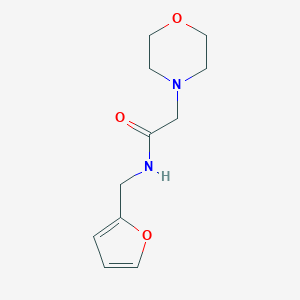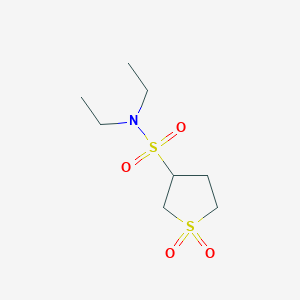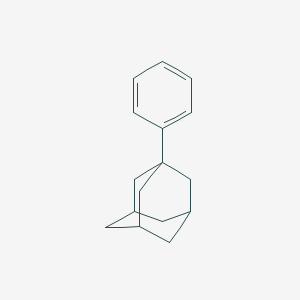![molecular formula C17H15N5S B241831 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the triazolothiadiazole family of compounds, which have been shown to have a variety of biological activities. In
Mécanisme D'action
The mechanism of action of 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of bacteria and cancer cells.
Biochemical and Physiological Effects:
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to slow or stop the growth of tumors. It has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of important cellular components, such as DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a variety of bacteria and fungi, which makes it a useful tool for studying the mechanisms of bacterial and fungal growth and proliferation. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to human cells at high concentrations, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new analogs of this compound that have improved antimicrobial and antitumor activity. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways. Finally, there is also interest in exploring the potential use of this compound in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in the scientific literature. This compound can be synthesized using a variety of methods, including the reaction of 3-amino-5-mercapto-1,2,4-triazole with 3-bromo-1-phenylpropane and 3-bromo-pyridine in the presence of a palladium catalyst. Other methods have also been described, including the reaction of 3-amino-5-mercapto-1,2,4-triazole with 3-bromo-1-phenylpropane and 3-chloro-pyridine in the presence of a copper catalyst.
Applications De Recherche Scientifique
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in a variety of scientific research applications. This compound has been shown to have antimicrobial activity against a variety of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to have antitumor activity against a variety of cancer cell lines, including breast cancer and lung cancer.
Propriétés
Nom du produit |
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C17H15N5S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
6-(1-phenylpropyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H15N5S/c1-2-14(12-7-4-3-5-8-12)16-21-22-15(19-20-17(22)23-16)13-9-6-10-18-11-13/h3-11,14H,2H2,1H3 |
Clé InChI |
ZIQXNLKXNAOZRK-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
SMILES canonique |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)









![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)